邻硝基苯乙酰氯

概述

描述

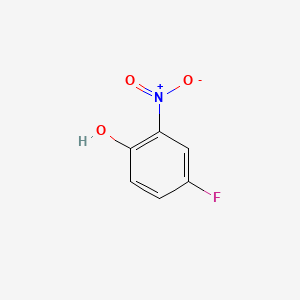

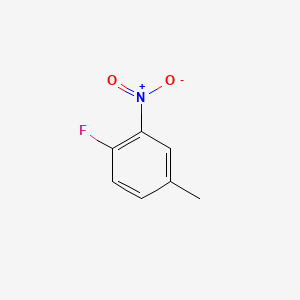

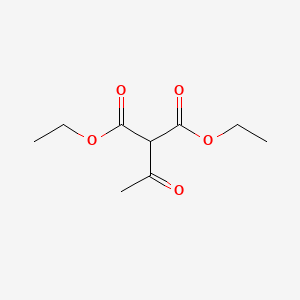

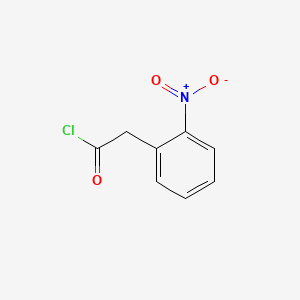

O-Nitrophenylacetyl chloride (ONPAC) is a chemical compound with the molecular formula C7H5ClNO3. It is a white powder, soluble in water and alcohol, and insoluble in ether. ONPAC is a versatile reagent used in organic synthesis and biochemistry. It is widely used in the synthesis of a variety of compounds and as a catalyst for the synthesis of peptides. It is also used for the hydrolysis of esters and amides, and for the preparation of nitro compounds.

科学研究应用

1. 硝化和氯化物质的形成

邻硝基苯乙酰氯在形成能够硝化酚类底物的反应性中间体中起作用。这一过程对于了解体内蛋白质修饰和组织损伤至关重要,为炎症介导的蛋白质修饰机制提供了见解(Eiserich 等,1996)。

未来方向

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-nitrophenyl)acetyl chloride may also interact with various biological targets.

Mode of Action

The alcohol is esterified with the compound, proceeding through the acid chloride or acid anhydride . This suggests that 2-(2-nitrophenyl)acetyl chloride might interact with its targets in a similar manner.

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s possible that 2-(2-nitrophenyl)acetyl chloride might affect similar biochemical pathways.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that 2-(2-nitrophenyl)acetyl chloride might have similar effects.

生化分析

Biochemical Properties

o-Nitrophenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of glycosides. The o-nitrophenyl group within the compound is used as a protecting group with latent activation potential. This group is stable under common synthetic conditions and can be activated for displacement reactions. o-Nitrophenylacetyl chloride interacts with various enzymes and proteins, including those involved in nucleophilic acyl substitution reactions. These interactions often involve the activation and displacement of the o-nitrophenyl group, facilitating the synthesis of complex molecules .

Cellular Effects

o-Nitrophenylacetyl chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of chloride channels and transporters, which play a crucial role in maintaining cellular ion homeostasis . By modulating the activity of these channels, o-Nitrophenylacetyl chloride can impact cell signaling and metabolic pathways, leading to changes in cellular function and gene expression.

Molecular Mechanism

The molecular mechanism of o-Nitrophenylacetyl chloride involves its interaction with biomolecules through nucleophilic acyl substitution reactions. The compound’s acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, o-Nitrophenylacetyl chloride can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Nitrophenylacetyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that o-Nitrophenylacetyl chloride can have lasting effects on cellular function, particularly in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of o-Nitrophenylacetyl chloride vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, o-Nitrophenylacetyl chloride can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

o-Nitrophenylacetyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . This interaction can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, o-Nitrophenylacetyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The transport and distribution of o-Nitrophenylacetyl chloride are crucial for its biochemical activity and overall function within the cell.

Subcellular Localization

The subcellular localization of o-Nitrophenylacetyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular structures, including the endoplasmic reticulum, mitochondria, and nucleus . This localization is essential for its activity and function, as it allows o-Nitrophenylacetyl chloride to interact with specific biomolecules and participate in targeted biochemical reactions.

属性

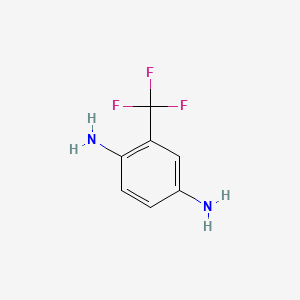

IUPAC Name |

2-(2-nitrophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDBYAOZVFUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177299 | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22751-23-1 | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022751231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrophenylacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction explored in these research papers involving o-Nitrophenylacetyl chloride?

A1: The research papers primarily focus on utilizing o-Nitrophenylacetyl chloride as a reagent in amide synthesis. Specifically, it reacts with N-hydroxy-N-substituted benzamides to produce novel benzamide derivatives. [, ] These reactions are typically carried out in the presence of a base and an appropriate solvent like dichloromethane.

Q2: What spectroscopic techniques are commonly employed to characterize the products derived from reactions using o-Nitrophenylacetyl chloride?

A2: The research emphasizes the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, to confirm the structures of the synthesized compounds. [, ] Infrared (IR) spectroscopy is also frequently used to identify characteristic functional groups. Additionally, High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements for further structural confirmation. []

Q3: Beyond amide synthesis, what other applications of o-Nitrophenylacetyl chloride are highlighted in the research?

A3: One study showcases the use of o-Nitrophenylacetyl chloride in a multi-step synthesis of dl-Anonaine, a methylenedioxy-aporphine alkaloid. [] This synthesis involves reacting o-Nitrophenylacetyl chloride with β-3,4-methylenedioxy-phenylethylamine, followed by a series of cyclization and reduction steps. This highlights the versatility of o-Nitrophenylacetyl chloride as a building block in complex organic synthesis.

Q4: What insights does the research provide regarding the stability or reactivity of o-Nitrophenylacetyl chloride?

A4: While the provided research focuses primarily on product characterization, one study indirectly suggests the reactivity of o-Nitrophenylacetyl chloride by converting it to 2-(2-nitrophenyl)-1-phenylethanone using benzene and aluminum chloride under ultrasonic irradiation. [] This indicates potential sensitivity to specific reaction conditions and the need for controlled environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。